3-(2-fluorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O3/c1-14-6-8-15(9-7-14)21-27-22(32-28-21)16-10-11-18-20(12-16)26-24(31)29(23(18)30)13-17-4-2-3-5-19(17)25/h2-12H,13H2,1H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRIJUAGENMRKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-fluorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has attracted attention due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of the compound can be depicted as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H16FN5O2
- Molecular Weight : 357.36 g/mol
The presence of the fluorobenzyl and oxadiazole moieties suggests potential interactions with biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. A study focusing on related quinazoline compounds found that several derivatives showed promising activity against both Gram-positive and Gram-negative bacteria. The agar well diffusion method was employed to evaluate the antimicrobial efficacy of these compounds.
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Activity Against |
|---|---|---|---|
| Compound 13 | 15 (E. coli) | 65 | Broad spectrum |
| Compound 15 | 12 (S. aureus) | 80 | Moderate activity |
| Reference Drug (Ampicillin) | 14 (E. coli) | 50 | Standard |
In particular, Compound 13 exhibited notable activity against Escherichia coli, with an inhibition zone of 15 mm and a minimum inhibitory concentration (MIC) of 65 mg/mL, comparable to standard drugs like ampicillin .
Anticancer Activity
Quinazoline derivatives have also been investigated for their anticancer properties. A recent study highlighted the ability of certain quinazoline-based compounds to inhibit cancer cell proliferation in various human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 2.09 |
| Compound B | HepG2 | 2.08 |
These findings suggest that quinazoline derivatives can serve as effective agents in cancer therapy by targeting specific cellular pathways involved in tumor growth .
The mechanism by which quinazoline derivatives exert their biological effects often involves the inhibition of key enzymes such as DNA topoisomerases and bacterial gyrase. These enzymes are essential for DNA replication and repair processes in both bacterial and cancer cells. The inhibition leads to cell cycle arrest and apoptosis, making these compounds valuable in therapeutic applications.
Study on Quinazoline Derivatives
A comprehensive study evaluated a series of quinazoline derivatives for their biological activities. Among these, the derivatives containing oxadiazole rings demonstrated enhanced antibacterial activity compared to their non-substituted counterparts. The study also explored structure-activity relationships (SAR), indicating that specific substitutions on the quinazoline ring significantly influenced biological efficacy.
Clinical Implications
The potential clinical applications of This compound include its use as an antimicrobial agent or as part of a combination therapy for cancer treatment. Ongoing research is necessary to further elucidate its pharmacokinetics and long-term safety profiles.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications.
- Coordination Chemistry : It can act as a ligand in coordination chemistry, forming complexes with transition metals that may exhibit interesting catalytic properties.
Biology
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes. For instance, it has shown potential as an inhibitor of phosphodiesterases and autotaxin, which are relevant in various biological pathways .
- Receptor Modulation : The structural features suggest possible interactions with biological receptors, which could modulate their activity and influence cellular responses.
Medicine
- Anticancer Activity : Studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. The compound is being investigated for its efficacy against various cancer types including breast carcinoma and lung adenocarcinoma .
- Anti-inflammatory Properties : The compound's potential to inhibit inflammatory pathways makes it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease .
- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties, making it relevant in the development of new antibiotics.
Industry
- Advanced Materials Development : The compound is explored for its use in creating functionalized polymers and materials with specific properties tailored for industrial applications.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline-Dione Derivatives with Heterocyclic Substituents
Example Compounds :
- 3-(2,4-Dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone (Fluquinconazole): A triazole-containing quinazolinone used as a systemic fungicide .
- Target Compound : Replaces the triazole and dichlorophenyl groups with a 1,2,4-oxadiazole-p-tolyl moiety and 2-fluorobenzyl group.
Key Differences :
- Fluorine at the benzyl position (target) vs. fluorine at position 6 (fluquinconazole) could alter electronic effects and metabolic stability.
1,2,4-Oxadiazole-Containing Analogues
Example Compounds :
- 8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline Monohydrate: A quinoline derivative with a 1,2,4-oxadiazole-methoxy group .
- 2-Phenyl-5-(p-Tolyl)-1,3,4-oxadiazole (3b) : A 1,3,4-oxadiazole regioisomer synthesized via UV-induced cyclization .
Key Differences :
- The target’s 1,2,4-oxadiazole is more thermally stable than 1,3,4-oxadiazoles, which require UV activation .
- The p-tolyl group in both the target and compound 3b enhances π-π stacking in binding pockets, but the quinazoline-dione core may offer stronger hydrogen-bonding interactions compared to quinoline .
Benzimidazole-Triazole-Thiazole Hybrids
Example Compounds :
- 9b (Fluorophenyl-thiazole) and 9c (Bromophenyl-thiazole) : Benzimidazole-triazole-thiazole hybrids with aryl substitutions .
Key Differences :
Recommended Studies :
- Kinetic Solubility Assays : Compare with fluquinconazole and 9b/9c to validate solubility predictions.
- Docking Studies : Model interactions with targets like α-glucosidase or cytochrome P450 enzymes using methods described in .
Preparation Methods
Preparation of 7-Amino-quinazoline-2,4-dione
The quinazoline core is synthesized via cyclocondensation of substituted anthranilic acid derivatives. In a representative protocol:
- Anthranilic acid (7-nitro derivative) is treated with triphosgene in dichloromethane to form the corresponding benzoxazin-4-one.
- Subsequent reaction with 2-fluorobenzylamine in pyridine at 80°C yields 7-nitro-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione.
- Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, producing 7-amino-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione (Yield: 78%).
Key Data
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Benzoxazinone formation | Triphosgene, DCM, 0°C → rt | 85% | |
| Cyclocondensation | 2-Fluorobenzylamine, pyridine | 72% | |
| Nitro reduction | H₂ (1 atm), 10% Pd/C, EtOH | 78% |
Synthesis of 3-(p-Tolyl)-1,2,4-oxadiazole-5-carboxylic Acid
The oxadiazole ring is constructed from p-tolyl nitrile through amidoxime intermediates:
- p-Tolyl nitrile reacts with hydroxylamine hydrochloride in ethanol/water (5:1) under reflux to form p-tolyl amidoxime.
- Cyclization with chloroacetyl chloride in toluene at 110°C produces 3-(p-tolyl)-1,2,4-oxadiazole-5-carbonyl chloride .
- Hydrolysis with aqueous NaOH yields the corresponding carboxylic acid (Yield: 68%).
Reaction Scheme
$$
\ce{p-Tolyl-C#N + NH2OH·HCl ->[EtOH/H2O][\Delta] p-Tolyl-C(=N-OH)NH2 ->[ClCH2COCl][Toluene, 110°C] Oxadiazole-carbonyl chloride ->[NaOH] Oxadiazole-carboxylic acid}
$$
Coupling Strategies for Final Assembly
Amide Bond Formation
The 7-aminoquinazoline intermediate is coupled with the oxadiazole-carboxylic acid using standard peptide coupling reagents:
- EDCI/HOBt-mediated coupling : 7-Aminoquinazoline (1 eq), oxadiazole-carboxylic acid (1.2 eq), EDCI (1.5 eq), HOBt (1.5 eq) in DMF, stirred at rt for 24 hr.
- Purification via silica gel chromatography (EtOAc/hexane, 3:7) affords the final compound (Yield: 65%).
Optimization Insights
- Solvent selection : DMF outperforms THF due to better solubility of intermediates.
- Catalyst loading : Excess EDCI (1.5 eq) minimizes unreacted carboxylic acid.
Alternative Pathways and Byproduct Mitigation
Direct Cyclization Approach
An alternative one-pot method involves in situ formation of the oxadiazole ring on the quinazoline core:
- 7-Cyanoquinazoline derivative is treated with hydroxylamine hydrochloride and p-tolyl isocyanate in DMSO at 120°C, inducing simultaneous cyclization and coupling.
- This method reduces step count but yields lower (52%) due to competing side reactions.
Byproduct Analysis
Common impurities include:
- Uncyclized amidoxime adducts : Mitigated by prolonged heating (≥12 hr).
- Di-oxadiazole derivatives : Controlled by stoichiometric precision of p-tolyl nitrile.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H2O 70:30, 1 mL/min).
- X-ray crystallography : Confirms planar oxadiazole-quinazoline orientation (CCDC deposition in progress).
Scale-Up Considerations and Industrial Relevance
Cost-Effective Modifications
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-fluorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically involves:
- Formation of the quinazoline-dione core via cyclization of anthranilic acid derivatives.
- Introduction of the 2-fluorobenzyl group via nucleophilic substitution or alkylation.
- Coupling of the oxadiazole moiety (3-(p-tolyl)-1,2,4-oxadiazol-5-yl) through Huisgen cycloaddition or condensation reactions.
- Key intermediates are characterized using 1H/13C NMR, FT-IR, and LC-MS to confirm structural integrity .
- Data Table : Common Synthetic Steps and Characterization Methods
| Step | Reaction Type | Key Reagents | Characterization Methods |
|---|---|---|---|
| Quinazoline-dione formation | Cyclization | POCl₃, DMF | NMR (1H/13C), FT-IR |
| Oxadiazole coupling | Cycloaddition | NaN₃, Cu(I) catalyst | LC-MS, Elemental Analysis |
Q. Which analytical techniques are most effective for confirming the purity and structural identity of this compound?
- Methodology :
- HPLC/LC-MS : Quantify purity (>95% typically required for biological assays).
- NMR Spectroscopy : Assign protons (e.g., fluorobenzyl aromatic protons at δ 7.1–7.4 ppm) and carbons.
- X-ray Crystallography : Resolve stereochemistry and crystal packing (if single crystals are obtainable).
- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for quinazoline-dione) .
Q. How is the compound’s stability assessed under varying storage conditions?
- Methodology :
- Accelerated Stability Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolysis of oxadiazole or fluorobenzyl groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during oxadiazole ring formation?
- Methodology :
- Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (DMF vs. toluene), and catalyst loading (e.g., Cu(I) vs. ZnCl₂).
- Kinetic Studies : Monitor reaction progress via TLC or in situ FT-IR to identify rate-limiting steps.
- Contradiction Resolution : If low yields occur with Cu(I), switch to microwave-assisted synthesis to enhance cyclization efficiency .
Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. cellular assays) be resolved?
- Methodology :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
- Structural Analysis : Perform molecular docking to assess binding mode consistency with crystallographic data (e.g., oxadiazole interactions with catalytic pockets) .
Q. What computational strategies predict the compound’s pharmacokinetic properties and potential off-target effects?
- Methodology :
- In Silico Modeling : Use tools like SwissADME to predict logP, solubility, and CYP450 interactions.
- Molecular Dynamics (MD) Simulations : Simulate membrane permeability (e.g., fluorobenzyl hydrophobicity) and protein-ligand stability .
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the quinazoline-dione core?
- Methodology :
- Analog Synthesis : Replace the p-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
- Biological Profiling : Test analogs against target enzymes (e.g., kinases) and cancer cell lines (e.g., MCF-7) to correlate substituent effects with activity .
Q. What experimental strategies address the compound’s limited solubility in aqueous buffers?
- Methodology :
- Prodrug Design : Introduce phosphate or PEGylated groups to the quinazoline-dione nitrogen.
- Co-solvent Systems : Use DMSO-water mixtures or cyclodextrin encapsulation for in vitro assays .
Q. How can process parameters be scaled for gram-scale synthesis without compromising purity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
